In Vitro Dual-Target Potency: Opiranserin GlyT2 and 5-HT2A IC50 Values vs. Reference Compounds
Opiranserin hydrochloride demonstrates balanced dual-target antagonism at human GlyT2 (IC50 = 0.86 μM) and human 5-HT2A (IC50 = 1.3 μM) receptors, as established in the foundational medicinal chemistry publication [1]. This dual inhibition profile distinguishes opiranserin from single-target analgesics that address only one node of pain signaling. The compound also exhibits antagonistic activity at the rat P2X3 purinergic receptor (IC50 = 0.87 μM), providing a third mechanistically relevant target .
| Evidence Dimension | In vitro functional antagonism (IC50) |
|---|---|
| Target Compound Data | GlyT2: 0.86 μM (860 nM); 5-HT2A: 1.3 μM (1300 nM); rP2X3: 0.87 μM (870 nM) |
| Comparator Or Baseline | Single-target analgesics (e.g., NSAIDs acting via COX inhibition, opioids acting via μ-opioid receptors) engage only one primary molecular target; no direct comparator dual GlyT2/5-HT2A antagonist exists in clinical use |
| Quantified Difference | Dual-target engagement not present in single-target comparators; target engagement at three pain-relevant receptors (GlyT2, 5-HT2A, P2X3) within sub-micromolar to low micromolar range |
| Conditions | Human GlyT2 and 5-HT2A recombinant cell-based functional assays; rat P2X3 receptor assay |
Why This Matters
Procurement of opiranserin hydrochloride provides a single compound with demonstrated multi-target pharmacology, eliminating the need for combination approaches that introduce formulation complexity and variable bioavailability.
- [1] J. Med. Chem. 2018, 61, 2652-2679. DOI: 10.1021/acs.jmedchem.7b01889 View Source
